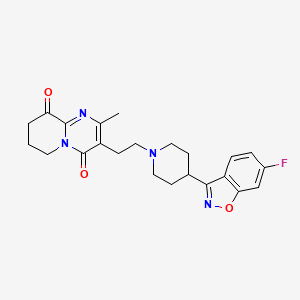

(R)-Fluoxetine-d5 Hydrochloride

Übersicht

Beschreibung

This would typically include the compound’s chemical formula, its structure, and its classification (e.g., whether it’s an organic compound, a polymer, a bioactive compound, etc.).

Synthesis Analysis

This involves detailing the methods and processes used to synthesize the compound. It may also include information on the yield and purity of the synthesized compound.Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, the conditions needed for reactions, and the products formed.Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen

1. Development and Discovery

The early 1970s marked the beginning of understanding the role of serotonin (5-HT) in depression and the development of agents that inhibit the uptake of 5-HT from the synaptic cleft. This research led to the discovery of fluoxetine hydrochloride, a selective serotonin-reuptake inhibitor widely acknowledged as a breakthrough drug for depression (Wong, Perry, & Bymaster, 2005).

2. Enantioselective Synthesis

The enantioselective synthesis of (R)-fluoxetine hydrochloride has been described, highlighting its significance as a potent serotonin-uptake inhibitor. The synthesis process involves an asymmetric carbonyl-ene reaction and additional steps to produce (R)-fluoxetine hydrochloride with high enantiomeric excess and overall yield (Miles, Fialcowitz, & Halstead, 2001).

3. Neurotransmitter Interaction

Fluoxetine hydrochloride is not only a selective serotonin reuptake inhibitor but also exhibits positive modulation of GABAA receptors. This unique interaction contributes to its anticonvulsant activity, differentiating it from other antidepressants with proconvulsant effects (Robinson, Drafts, & Fisher, 2003).

4. Metabolomics in Clinical Studies

Metabolomics studies on fluoxetine hydrochloride have revealed its antidepressant effect through the detection of specific biomarkers and related metabolic characteristics in depression treatment. The study also provides objective bases for the diagnosis of depression and the clinical use of fluoxetine hydrochloride (Shen et al., 2020).

5. Novel Formulations

Innovative approaches in drug formulation, like developing fluoxetine-loaded polyvinylpyrrolidone-based fibers through uniaxial electrospinning, demonstrate the potential for more patient-friendly antidepressant drug formulations. These formulations provide new methods for drug delivery with enhanced patient compliance (Rédai et al., 2021).

6. Chiral Analysis in Biological Samples

The chiral high-performance liquid chromatographic analysis of fluoxetine and its metabolites in biological samples like human serum, urine, and vitreous humor emphasizes the importance of understanding the pharmacokinetic properties of individual enantiomers. Such analysis is crucial for therapeutic drug monitoring and investigating chiral pharmacology (Higashi, Gao, & Fujii, 2010).

Safety And Hazards

This involves detailing the safety precautions that need to be taken when handling the compound, its toxicity, and any risks associated with its use or disposal.

Zukünftige Richtungen

This involves discussing potential future research directions, such as new synthesis methods, potential applications, or areas where further study is needed.

For a specific compound like “®-Fluoxetine-d5 Hydrochloride”, you would need to consult scientific literature or databases to gather this information. Please note that not all compounds will have information available in all these areas, especially if they are not widely studied. If you have access to scientific databases or journals, they would be a good place to start your search. If you don’t have access, you might be able to find information through a local library or educational institution. I hope this helps, and let me know if you have any other questions!

Eigenschaften

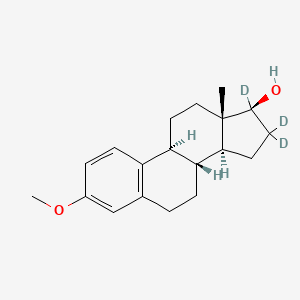

IUPAC Name |

(3R)-N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m1./s1/i2D,3D,4D,5D,6D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIYXAJPCNFJEHY-WUFKBSLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724503 | |

| Record name | (3R)-N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Fluoxetine-d5 Hydrochloride | |

CAS RN |

1217764-54-9 | |

| Record name | (3R)-N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)